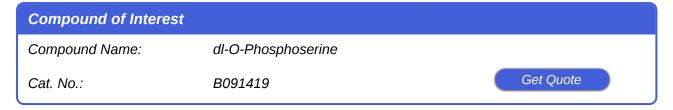


dl-O-Phosphoserine as a Ligand in Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-O-Phosphoserine, a phosphorylated derivative of the amino acid serine, is a molecule of significant interest in various biological contexts. As an endogenous metabolite, it participates in numerous cellular processes and signaling pathways. Its structural similarity to key signaling molecules, such as phosphatidylserine and the neurotransmitter glutamate, makes it a valuable tool for studying receptor-ligand interactions and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of **dl-O-Phosphoserine** as a ligand in binding assays, targeting researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties of dl-O-Phosphoserine

dl-O-Phosphoserine is a white to off-white crystalline powder.[1] Its chemical structure consists of a serine backbone with a phosphate group esterified to the hydroxyl group.



Property	Value	Reference
Molecular Formula	C3H8NO6P	[2]
Molecular Weight	185.07 g/mol	[2]
CAS Number	17885-08-4	[1]
Physical State	Solid	[2]
Melting Point	228 °C	[2]

Quantitative Data: Binding Affinities of O-Phosphoserine

The following tables summarize the reported binding affinities of O-Phosphoserine (L- and DL-forms) to various biological targets. These values are crucial for designing and interpreting binding assays.

Table 1: Binding Affinities for Metabotropic Glutamate Receptors (mGluRs)

Receptor Subtype	Ligand Form	Assay Type	Parameter	Value	Reference
mGluR1	L- Phosphoserin e	Antagonist Assay	Ki (estimated)	~1 mM	
mGluR4	L- Phosphoserin e	Agonist Assay	IC50	4.4 μΜ	-

Table 2: Binding Affinities for N-methyl-D-aspartate (NMDA) Receptors



Receptor	Ligand Form	Assay Type	Parameter	Value Range	Reference
NMDA Receptor	L- Phosphoserin e	Competitive Antagonist Assay	IC50	373 - 721 μΜ	[3]

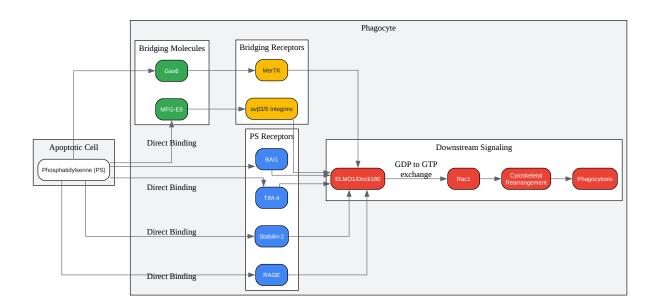
Table 3: Inhibition of Serine Racemase

Enzyme	Ligand Form	Assay Type	Parameter	Value	Reference
Serine Racemase	O-Phospho- L-serine	Enzyme Inhibition Assay	% Inhibition	~20% at 2 mM	[4]

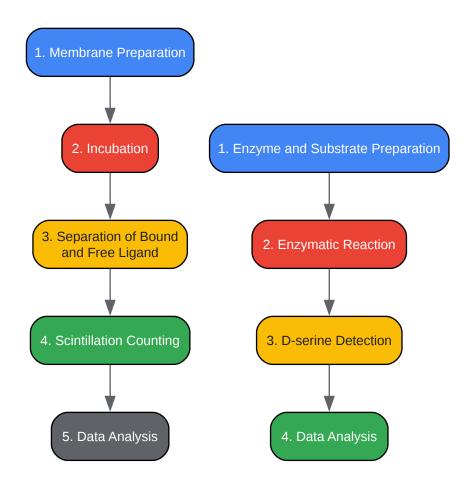
Signaling Pathways Involving Phosphoserine Recognition

O-Phospho-DL-serine can act as a mimic of phosphatidylserine (PS), a key phospholipid involved in cellular signaling, particularly in apoptosis and phagocytosis.[4] When apoptotic cells expose PS on their outer membrane leaflet, it serves as an "eat-me" signal for phagocytes. This recognition is mediated by a variety of PS receptors on the phagocyte surface, triggering a signaling cascade that leads to the engulfment of the apoptotic cell.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DL-O-Phosphoserine | 17885-08-4 [chemicalbook.com]
- 2. dl-O-Phosphoserine | C3H8NO6P | CID 106 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-phosphoserine, a metabolite elevated in Alzheimer's disease, interacts with specific L-glutamate receptor subtypes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [dl-O-Phosphoserine as a Ligand in Binding Assays: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b091419#dl-o-phosphoserine-as-a-ligand-in-binding-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com